5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one
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Overview
Description
5,6-Dimethoxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one is a synthetic organic compound that belongs to the class of indanone derivatives
Preparation Methods
The synthesis of 5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one typically involves the condensation of 5,6-dimethoxy-1-indanone with 4-methoxybenzaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
5,6-Dimethoxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Michael Addition: This compound can participate in Michael addition reactions with nucleophiles such as piperidine, N-methyl piperazine, and morpholine.
Oxidation and Reduction:
Substitution Reactions: It can also undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or other electrophiles.
Scientific Research Applications
5,6-Dimethoxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various bioactive molecules, including potential drugs for the treatment of Alzheimer’s disease and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and polymers.
Material Science: It is used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Comparison with Similar Compounds
5,6-Dimethoxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one can be compared with other indanone derivatives, such as:
1-Indanone: A simpler indanone derivative with similar biological activities but lacking the methoxy and methoxyphenyl groups.
Donepezil Hydrochloride: An indanone derivative used as a drug for the treatment of Alzheimer’s disease, known for its acetylcholinesterase inhibitory activity.
2,3-Dihydro-1H-inden-1-one:
Properties
IUPAC Name |
(2E)-5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-21-15-6-4-12(5-7-15)8-14-9-13-10-17(22-2)18(23-3)11-16(13)19(14)20/h4-8,10-11H,9H2,1-3H3/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEWWRJXXCTEDX-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CC3=CC(=C(C=C3C2=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CC3=CC(=C(C=C3C2=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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